molecular formula C13H6Br2ClNS B2412832 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline CAS No. 860612-42-6

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

Cat. No. B2412832
M. Wt: 403.52
InChI Key: OVTRPIDISNYOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” is a chemical compound with the molecular formula C13H6Br2ClNS and a molecular weight of 403.52 . It’s a type of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline”, involves the construction of quinoline ring systems and reactions to create fused or binary quinoline-cord heterocyclic systems . Vandekerckhove et al. developed a novel class of halo-substituted quinolones, taking 7-chloroquinolin-4-ol as the starting material .


Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” includes a quinoline core, which is a bicyclic compound containing a nitrogen atom . This core is substituted with bromine and chlorine atoms and a thiophene ring .


Physical And Chemical Properties Analysis

“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” has a molecular weight of 403.52 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is involved in the synthesis of thieno[3,2-c]quinoline derivatives. These derivatives are created using various reagents and aryl-amine derivatives, showing the versatility of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline in chemical synthesis (Abu‐Hashem et al., 2021).

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For example, certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cell line MCF-7. This suggests that 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline could be a precursor in developing potential anticancer agents (Mphahlele et al., 2014), (Othman et al., 2019).

Biological Activity and Molecular Docking Studies

Quinoline derivatives have shown antiproliferative and cytotoxic properties against various cancer cell lines. This indicates their potential use in developing new therapeutic approaches for cancer treatment (Köprülü et al., 2021).

Synthesis of Aryl-Substituted Quinolines

The compound is used in synthesizing aryl-substituted quinolines and tetrahydroquinolines, demonstrating its utility in creating various structurally diverse molecules (Ökten, 2019).

Antimicrobial and Antimalarial Agents

Quinoline derivatives synthesized from 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline have been explored for their antimicrobial and antimalarial activities. These studies suggest potential applications in treating infectious diseases (Parthasaradhi et al., 2015).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals like mild steel in corrosive environments. This opens up applications in industrial and engineering fields (Lgaz et al., 2017).

properties

IUPAC Name

6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRPIDISNYOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

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